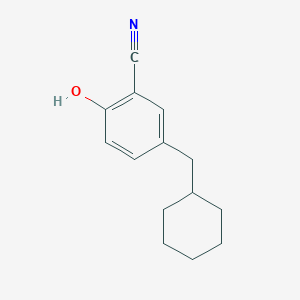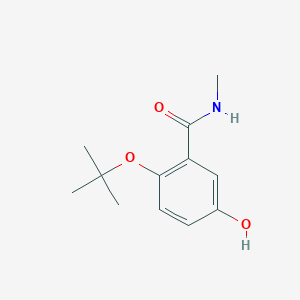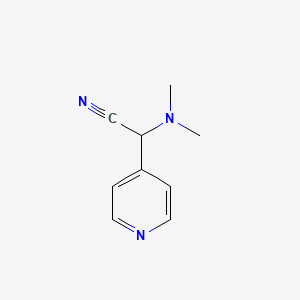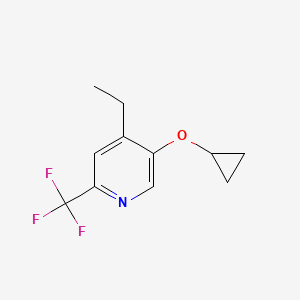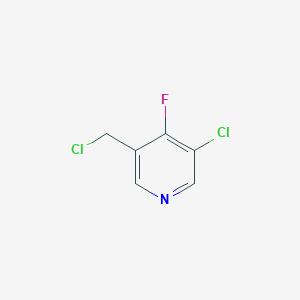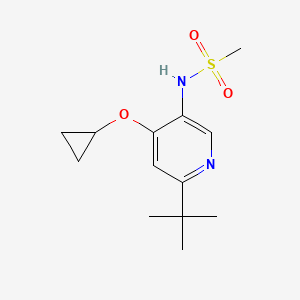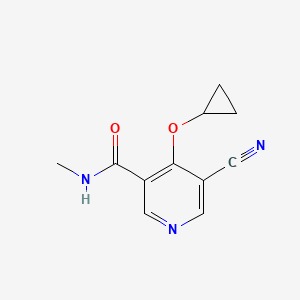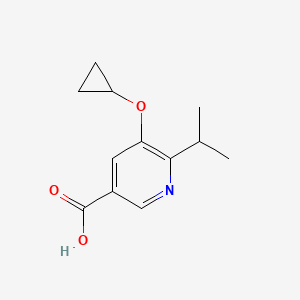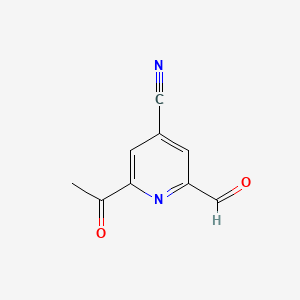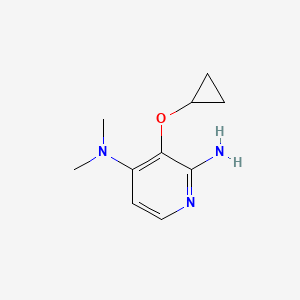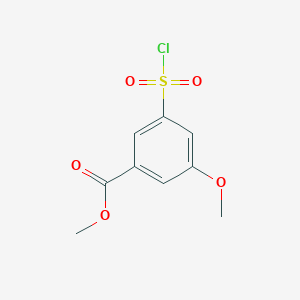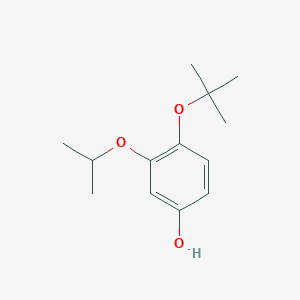
4-Tert-butoxy-3-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-tert-butylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-3-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-3-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-3-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butoxy and isopropoxy groups may modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylphenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
3-Isopropoxyphenol: Lacks the tert-butoxy group, leading to variations in reactivity and applications.
4-Tert-butoxyphenol: Similar structure but without the isopropoxy group, affecting its overall properties
Uniqueness
4-Tert-butoxy-3-isopropoxyphenol is unique due to the presence of both tert-butoxy and isopropoxy groups on the phenol ringThe combination of these functional groups can enhance the compound’s stability, solubility, and interaction with various targets, making it valuable in diverse research and industrial contexts .
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12-8-10(14)6-7-11(12)16-13(3,4)5/h6-9,14H,1-5H3 |
Clave InChI |
QMNDXTWQLHZVIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



